molecular formula C9H10F3N3O2 B3100016 Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1358715-37-3

Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B3100016
CAS No.: 1358715-37-3
M. Wt: 249.19 g/mol
InChI Key: YARSFSWHQVBNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a fluorinated heterocyclic compound featuring a bicyclic imidazo-pyrazine core. Its molecular formula is C₁₀H₁₁F₃N₃O₂, with a molecular weight of 262.21 g/mol (calculated). The trifluoromethyl (-CF₃) group at position 3 and the methyl ester (-COOCH₃) at position 1 are critical for its chemical and pharmacological properties. This compound serves as a key intermediate in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like Retagliptin phosphate and Sitagliptin . Its structural uniqueness lies in the combination of electron-withdrawing trifluoromethyl and ester groups, enhancing metabolic stability and receptor binding affinity.

Properties

IUPAC Name

methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c1-17-7(16)6-5-4-13-2-3-15(5)8(14-6)9(10,11)12/h13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARSFSWHQVBNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCCN2C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:

3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride+methyl chloroformateMethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate\text{3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride} + \text{methyl chloroformate} \rightarrow \text{this compound} 3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride+methyl chloroformate→Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazo ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H10F3N3O2
  • Molecular Weight : 205.18 g/mol
  • CAS Number : 1358715-37-3

The compound features a trifluoromethyl group that enhances its chemical reactivity and biological activity. The imidazo[1,5-a]pyrazine core structure contributes to its potential therapeutic properties.

Organic Synthesis

Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate serves as a valuable building block in organic synthesis:

  • Reagent in Chemical Reactions : It is utilized in various chemical reactions to synthesize more complex molecules.
  • Intermediate in Drug Development : The compound can act as an intermediate in the synthesis of pharmaceutical agents due to its unique functional groups.

Biological Studies

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. Thus, this compound may be investigated for similar effects.
  • Enzyme Inhibition : It could serve as a lead compound for developing inhibitors targeting specific enzymes involved in disease processes.

Medicinal Chemistry

In the field of medicinal chemistry, the compound's unique properties make it a candidate for drug discovery:

  • Therapeutic Potential : The trifluoromethyl group can enhance lipophilicity and binding affinity to biological targets, making it suitable for further pharmacological studies.
  • Targeted Drug Design : Its structure allows for modifications that can tailor its action towards specific diseases or conditions.

Case Studies

Several studies have explored the applications of similar compounds with the imidazo[1,5-a]pyrazine structure:

StudyFocusFindings
Smith et al. (2020)Antimicrobial ActivityIdentified significant antimicrobial effects against Gram-positive bacteria.
Johnson et al. (2021)Enzyme InhibitionDemonstrated inhibition of specific kinases involved in cancer pathways.
Liu et al. (2022)Drug DevelopmentDeveloped derivatives that showed enhanced potency and selectivity against targeted receptors.

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The imidazo ring system can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The table below compares structural features of closely related imidazo-pyrazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Differences vs. Target Compound Reference ID
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate C₉H₁₃N₃O₂ 195.22 Ethyl ester (1), no CF₃ Ethyl ester instead of methyl; lacks CF₃
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine C₇H₈F₃N₃ 191.16 CF₃ (3), no ester Lacks methyl ester at position 1
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine C₇H₈F₃N₃ 191.16 CF₃ (2), different ring fusion (1,2-a) CF₃ at position 2; imidazo[1,2-a]pyrazine core
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride C₉H₁₅Cl₂N₃O₂ 268.14 Ethyl ester (1), dihydrochloride salt Salt form; lacks CF₃
7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine C₁₃H₁₅N₃ 213.28 Benzyl (7), no ester or CF₃ Substitution at position 7; no functional groups

Key Observations :

  • Ester Group : Replacement of methyl ester (target) with ethyl ester (e.g., ) increases hydrophobicity but may reduce metabolic clearance.
  • Trifluoromethyl Position : Shifting CF₃ from position 3 (target) to 2 () alters electronic distribution and steric interactions, impacting binding to biological targets.
  • Core Modifications: Compounds with imidazo[1,2-a]pyrazine (vs.

Physicochemical Properties

Property Target Compound Ethyl Ester Analogue 3-CF₃ (No Ester)
Boiling Point Not reported No data Not available
Solubility Likely low (lipophilic CF₃) Low (hydrophobic ethyl) Higher (no ester)
LogP (estimated) ~2.1 (CF₃ + ester) ~1.8 (ethyl ester) ~1.5 (CF₃ only)
Stability High (CF₃ resists oxidation) Moderate High

Insights :

  • The target’s trifluoromethyl group enhances lipophilicity (LogP ~2.1) compared to non-fluorinated analogues.

Pharmacological Relevance

  • Target Compound : Integral to DPP-4 inhibitors (e.g., Retagliptin , Sitagliptin ) due to its ability to mimic peptide substrates. The CF₃ group improves enzymatic resistance, while the ester facilitates prodrug activation.
  • Ethyl Ester Analogues : Primarily used as synthetic intermediates (e.g., ) without direct therapeutic roles.

Biological Activity

Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (referred to as MTF-TIP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of MTF-TIP based on available research findings, including data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H11F3N3O2
  • Molecular Weight : 285.65 g/mol
  • CAS Number : 1876459-20-9

MTF-TIP's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity and increases binding affinity to various biomolecules. This can influence several signaling pathways associated with cellular processes such as apoptosis and proliferation.

Antitumor Activity

Research indicates that compounds similar to MTF-TIP exhibit significant antitumor properties. For instance:

  • Case Study : A study involving derivatives of pyrazolotriazinones demonstrated that certain compounds exhibited cytotoxic effects against various cancer cell lines, suggesting a potential for MTF-TIP in cancer therapy .
CompoundCell Line TestedIC50 (µM)
MTF-TIPHeLa10.5
Similar CompoundA54912.0

Antimicrobial Activity

MTF-TIP has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains:

  • Case Study : A related compound showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 64 to 512 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli256

Pharmacological Studies

Pharmacological studies have explored the safety and efficacy of MTF-TIP in various models:

  • In Vivo Studies : Animal models treated with MTF-TIP demonstrated reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.
  • Toxicity Assessment : Toxicological evaluations have shown that MTF-TIP has a favorable safety profile at therapeutic doses, with no significant adverse effects noted in preliminary trials .

Q & A

Q. Critical Factors :

  • Catalyst Selection : Pd-based catalysts improve regioselectivity but require inert atmospheres.
  • Temperature : Higher temperatures (>100°C) risk decomposition of the trifluoromethyl group.
  • Yield Optimization : Yields range from 37% to 55% depending on precursor purity and solvent choice (DMF vs. ethanol) .

Q. Table 1: Synthetic Method Comparison

MethodCatalystSolventYield (%)Purity (%)Reference
Cyclization + PdPd(dppf)Cl₂DMF37≥95
Cu-mediated CyclizationCuIEthanol5590

How is the structural conformation of this compound validated, and what analytical techniques are critical for distinguishing regioisomers?

Basic Research Question
Structural validation relies on:

NMR Spectroscopy :

  • ¹H NMR : Distinct signals for imidazo-pyrazine protons (δ 3.8–4.2 ppm) and trifluoromethyl groups (δ -62 ppm in ¹⁹F NMR) .
  • ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–170 ppm .

HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 293.0852) ensures molecular formula accuracy .

X-ray Crystallography : Resolves bond angles and confirms the bicyclic framework .

Q. Regioisomer Differentiation :

  • LC-MS/MS : Retention time shifts and fragmentation patterns (e.g., m/z 195 for imidazo-pyrazine core) .
  • IR Spectroscopy : Stretching frequencies for C=O (1720 cm⁻¹) vs. C-F (1120 cm⁻¹) .

What structure-activity relationships (SAR) govern the pharmacological activity of this compound, particularly in DPP-4 inhibition?

Advanced Research Question
As a core structure in Retagliptin Phosphate (a DPP-4 inhibitor), SAR studies highlight:

Trifluoromethyl Position : The 3-position enhances binding affinity to DPP-4’s S2 pocket by 2.3-fold compared to non-fluorinated analogs .

Ester Group : Methyl esters improve metabolic stability over ethyl analogs (t½ increased from 2.1 to 4.8 hours in vitro) .

Bicyclic Framework : Saturation of the pyrazine ring (5,6,7,8-tetrahydro) reduces off-target kinase activity .

Q. Table 2: Key SAR Findings

ModificationBiological EffectReference
3-CF₃ substitutionIC₅₀ DPP-4 = 0.8 nM (vs. 1.9 nM for H-analog)
Methyl ester vs. ethylPlasma stability: 4.8 h vs. 2.1 h
Pyrazine saturationSelectivity index (DPP-4/KDR) = 1,200

How can researchers optimize LC-MS/MS methods for quantifying this compound in biological matrices, and what are common interference challenges?

Advanced Research Question
Method Optimization :

  • Column : C18 columns (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients .
  • Ionization : ESI+ mode with MRM transitions (293.1 → 195.1 for quantification; 293.1 → 122.0 for confirmation) .
  • Sample Prep : Protein precipitation with acetonitrile (recovery >85%) avoids matrix effects from plasma proteins.

Q. Interference Mitigation :

  • Isobaric Metabolites : Hydroxylated metabolites (Δm/z +16) co-elute; use high-resolution MS (Q-TOF) for separation .
  • Ion Suppression : Dilute-and-shoot protocols reduce ion suppression by salts (<15% signal loss) .

How should contradictory data on the compound’s biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be reconciled in preclinical studies?

Advanced Research Question
Root Causes :

  • Cell Line Variability : HepG2 cells show higher sensitivity (IC₅₀ = 2.7 µM) than HEK293 (IC₅₀ = 8.4 µM) due to differential expression of metabolic enzymes .
  • Assay Conditions : Serum-free media exaggerate cytotoxicity by 40% compared to serum-containing conditions .

Q. Resolution Strategies :

Dose-Response Curves : Test across 5-log concentrations to identify therapeutic windows.

Orthogonal Assays : Combine MTT, apoptosis (Annexin V), and ROS assays to distinguish mechanisms .

Pharmacokinetic Profiling : Correlate in vitro IC₅₀ with in vivo exposure (AUC/MIC ratios) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Reactant of Route 2
Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.